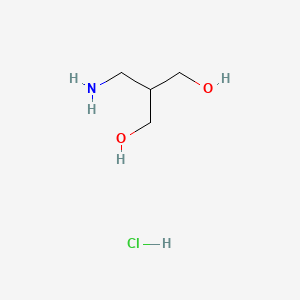

2-(Aminomethyl)propane-1,3-diol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Aminomethyl)propane-1,3-diol hydrochloride is an organic compound with the CAS Number: 1427379-01-8 . It is an oil-like substance stored at 4°C . It is used in various research and industrial applications .

Synthesis Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . The amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis

The molecular formula of this compound is C4H12ClNO2 . Its molecular weight is 141.6 . The InChI key is YJJPPSTZJUVIKP-UHFFFAOYSA-N .Chemical Reactions Analysis

The amino group of 2-amino-1,3-propane diols was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .Physical And Chemical Properties Analysis

This compound is an oil-like substance . It is stored at 4°C .Wissenschaftliche Forschungsanwendungen

Immunomodulatory Applications

2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, also known by its analog name FTY720, has been extensively studied for its immunomodulatory properties. FTY720 acts as a sphingosine-1-phosphate receptor agonist and is being developed for use in organ transplantation, autoimmune disorders, tumor, and inflammatory diseases. It has shown promise in Phase III clinical trials for the treatment of graft rejection episodes after renal transplantation and Phase II clinical trials for the treatment of multiple sclerosis (Xu Yun-gen, 2008).

Coordination Chemistry and Stability Constants

The coordination behavior and stability constants of 2-Amino-2-hydroxymethyl-propane-1,3-diol, or tris(hydroxymethyl)aminomethane (Tris), with transition metal ions, particularly Cu(II), have been thoroughly investigated. Tris is a common biochemical buffer known to coordinate with transition metal ions, affecting their interactions with biomolecules. This research is crucial for understanding the stoichiometry, stability, and reactivity of cupric Tris complexes, which is significant for biochemical applications involving metal ions (Justyna Nagaj et al., 2013).

Physiologically Based Pharmacokinetic Modeling

FTY720 has been the subject of physiologically based pharmacokinetic modeling to predict its concentration in various organs. This modeling has provided insights into the disposition of FTY720 in the body, helping to inform dosing and efficacy predictions for its use in humans and other animals (G. Meno-Tetang et al., 2006).

Synthesis of Functional Cyclic Carbonate Monomers

2-Amino-1,3-propane diols serve as versatile platforms for synthesizing functional cyclic carbonate monomers. This process involves chemoselective reactions with various electrophiles to create diol intermediates, which are then cyclized to generate aliphatic six-membered cyclic carbonate monomers. This methodology facilitates the installation of two different functional groups in the monomers, expanding the utility of 2-amino-1,3-propane diols in creating biodegradable polymers for biomedical and environmental applications (S. Venkataraman et al., 2013).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(Aminomethyl)propane-1,3-diol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can act as a buffer component in electrophoresis systems, helping to maintain the pH balance during the separation of polypeptides . Additionally, it is used in the synthesis of functional cyclic carbonate monomers, which are essential in polymer chemistry .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it is used as a buffer in the determination of alkaline phosphatase activity, which is crucial for understanding cellular metabolism . Its impact on cell function includes modulating the activity of specific enzymes and proteins, thereby influencing cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it is used as a spacer in isotachophoresis of proteins, where it helps in the separation of proteins based on their charge and size . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at 4°C . Its activity may decrease over time if not stored properly, leading to potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes . Understanding the dosage threshold is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is used in the synthesis of aliphatic cyclic carbonate monomers, which are involved in polymerization reactions . Its role in these pathways highlights its importance in biochemical research and applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding its transport mechanisms is crucial for optimizing its use in biochemical experiments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes, including enzyme regulation and gene expression .

Eigenschaften

IUPAC Name |

2-(aminomethyl)propane-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c5-1-4(2-6)3-7;/h4,6-7H,1-3,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJPPSTZJUVIKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-01-8 |

Source

|

| Record name | 1,3-Propanediol, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(aminomethyl)propane-1,3-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride](/img/structure/B1377125.png)

![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)

amino}propanoic acid hydrochloride](/img/structure/B1377129.png)

![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)